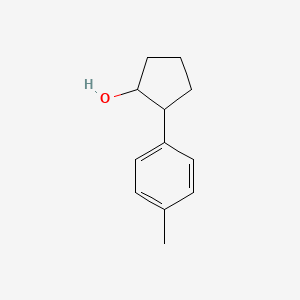
2-(4-Methylphenyl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H16O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)cyclopentan-1-ol typically involves the reaction of 4-methylbenzyl chloride with cyclopentanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran or dimethyl sulfoxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(4-Methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)cyclopentanone or 2-(4-Methylphenyl)cyclopentanoic acid.
Reduction: 2-(4-Methylphenyl)cyclopentane.
Substitution: 2-(4-Methylphenyl)cyclopentyl chloride or bromide.
科学研究应用
2-(4-Methylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring may also participate in π-π interactions, further modulating its effects.
相似化合物的比较
Similar Compounds
2-Phenylcyclopentan-1-ol: Lacks the methyl group on the phenyl ring.
2-(4-Methoxyphenyl)cyclopentan-1-ol: Contains a methoxy group instead of a methyl group.
2-(4-Chlorophenyl)cyclopentan-1-ol: Contains a chlorine atom instead of a methyl group.
Uniqueness
2-(4-Methylphenyl)cyclopentan-1-ol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs.
生物活性
2-(4-Methylphenyl)cyclopentan-1-ol is a cyclopentanol derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a cyclopentane ring substituted with a 4-methylphenyl group and a hydroxyl group, suggests various interactions with biological targets, which could lead to therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound's biological effects. Additionally, the aromatic ring may participate in π-π interactions, further modulating its activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Anticancer Properties
Preliminary studies have indicated that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines. This activity is believed to be linked to its structural features, which allow it to interfere with cellular processes involved in cancer progression.
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results demonstrated significant inhibition of bacterial growth at varying concentrations, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Mechanism Study
Another research study focused on the anti-inflammatory mechanisms of this compound. It was found to downregulate the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a pathway through which it exerts its anti-inflammatory effects .
属性
IUPAC Name |
2-(4-methylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTLUXMEQFNRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














